molecular formula C23H25N7O2S B2801161 8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-7-(3-((4-methylpyrimidin-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione CAS No. 872623-60-4

8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-7-(3-((4-methylpyrimidin-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2801161
M. Wt: 463.56
InChI Key: IPYWTACOJPJEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, including any catalysts or conditions required.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the compound’s reactivity, including common reactions it undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Cardiovascular Research

  • Synthesis and Cardiovascular Activity : A study explored the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones. These compounds, including some 8-alkylamino substituted derivatives, showed promising antiarrhythmic and hypotensive activities. Their affinity for alpha(1)- and alpha(2)-adrenoreceptors was also determined (Chłoń-Rzepa et al., 2004).

Receptor Affinity and Enzyme Activity

  • Receptor Affinity and Phosphodiesterases Activity : A series of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines were synthesized. They were evaluated for their binding affinities for serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A. The structure-activity relationships helped determine the structural features responsible for receptor and enzyme activity (Zagórska et al., 2016).

Antidepressant Properties

  • Synthesis and Antidepressant Properties : A compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, was synthesized and exhibited notable antidepressant activity, particularly at a dose of 1.6 mg/kg (Khaliullin et al., 2018).

Antiviral Activity

  • Synthesis and Antiviral Activity : Research was conducted on the synthesis of various derivatives of 1H-indole-3-carboxylic acids and their evaluation for antiviral activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza. The study found that certain compounds displayed effective suppression of influenza virus replication in cell cultures (Ivashchenko et al., 2014).

Synthesis and Chemical Properties

  • Synthesis of New Derivatives : Various studies have focused on the synthesis of new derivatives of this compound and explored their chemical properties. This includes research on the construction of spiro compounds, annelation of dihydroisoquinolines, and the synthesis of novel heterocyclic systems (Fisyuk & Shuvalov, 2022).

Safety And Hazards

This involves detailing the compound’s safety profile, including its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research directions or applications for the compound, based on its properties and behavior.


properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2S/c1-15-8-10-24-21(25-15)33-13-5-11-30-18-19(28(2)23(32)27-20(18)31)26-22(30)29-12-9-16-6-3-4-7-17(16)14-29/h3-4,6-8,10H,5,9,11-14H2,1-2H3,(H,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYWTACOJPJEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-7-(3-((4-methylpyrimidin-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.